2-(5-Cyclopentyloxy-2-fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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Overview
Description
2-(5-Cyclopentyloxy-2-fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyclopentyloxy-2-fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 5-cyclopentyloxy-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of contamination and enhances the reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Cyclopentyloxy-2-fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions: The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate or sodium hydroxide), and a solvent (such as toluene or ethanol). The reaction is usually carried out at elevated temperatures (around 80-100°C) to ensure complete conversion .
Major Products: The major products of the Suzuki–Miyaura coupling reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(5-Cyclopentyloxy-2-fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions . In the field of materials science, it is used in the synthesis of polymers and other advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(5-Cyclopentyloxy-2-fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium complex .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(5-Cyclopentyloxy-2-fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane include other boronic esters, such as phenylboronic acid pinacol ester and 4,4,5,5-tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of a cyclopentyloxy group and a fluorine atom on the phenyl ring. This structural feature enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-(5-cyclopentyloxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BFO3/c1-16(2)17(3,4)22-18(21-16)14-11-13(9-10-15(14)19)20-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCZUDKFDTVEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC3CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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